a-PHP, Crystal

Vue d'ensemble

Description

a-PHP, Crystal, also known as α-Pyrrolidinohexanophenone hydrochloride, is a synthetic stimulant compound categorized as a cathinone. Cathinones are a class of compounds structurally similar to amphetamines and are known for their stimulant effects. This compound is primarily used in scientific research and forensic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of a-PHP, Crystal involves the reaction of 2-(pyrrolidin-1-yl)ketone with 1-bromohexane in the presence of a strong base. The product is then purified by recrystallization, and the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis typically follows similar routes as described above, with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

a-PHP, Crystal undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

a-PHP, Crystal has a wide range of applications in scientific research:

Chemistry: Used as a reference material in analytical chemistry for mass spectrometry and chromatography.

Biology: Studied for its effects on neurotransmitter systems and potential as a model compound for stimulant drugs.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms[][4].

Mécanisme D'action

The mechanism of action of a-PHP, Crystal primarily involves the stimulation of the central nervous system. It increases the release of neurotransmitters such as dopamine and norepinephrine, which regulate mood, reward, and cognitive functions. This leads to effects such as increased alertness, euphoria, decreased appetite, and increased heart rate and blood pressure.

Comparaison Avec Des Composés Similaires

a-PHP, Crystal is structurally similar to other cathinones, such as:

Methcathinone: Known for its stimulant effects and used in research on addiction and neurotoxicity.

Mephedrone: Studied for its psychoactive properties and potential therapeutic applications.

Methylenedioxypyrovalerone (MDPV): Investigated for its potent stimulant effects and impact on the central nervous system.

Despite these similarities, this compound is unique in its specific chemical structure and the resulting pharmacological profile, making it a valuable compound for research and forensic applications .

Activité Biologique

α-Pyrrolidinohexanophenone (α-PHP), commonly referred to as "a-PHP" or "Crystal," is a synthetic stimulant belonging to the class of pyrrolidinyl cathinones. This compound has garnered attention in both clinical and forensic toxicology due to its potent stimulant effects and associated health risks. This article explores the biological activity of α-PHP, focusing on its pharmacokinetics, metabolism, and the implications of its use based on recent research findings.

Pharmacokinetics and Metabolism

1. Absorption and Distribution:

Research indicates that α-PHP exhibits rapid absorption following administration. A study demonstrated that intravenous self-administration in rats resulted in significant plasma concentrations, suggesting a high bioavailability of the compound .

2. Metabolic Pathways:

The metabolism of α-PHP is complex, involving several pathways that lead to various metabolites. Key metabolic processes include:

- β-Ketoreduction: The reduction of the β-keto group results in the formation of alcohol metabolites.

- Hydroxylation: Hydroxylation occurs at different positions on the aliphatic side chain, producing n-hydroxy and aldehyde derivatives.

- Oxidation: Oxidative processes can convert α-PHP into lactams and other oxidized forms .

A comprehensive study identified 19 phase I metabolites and nine phase II glucuronides in human urine samples from drug users, highlighting the extensive metabolic processing of α-PHP .

Biological Activity

1. Stimulant Effects:

α-PHP is known for its stimulant properties, comparable to other synthetic cathinones. A study conducted on mice showed that doses of 10 and 25 mg/kg led to a dose-dependent increase in locomotor activity, indicating significant stimulant effects .

2. Potency Comparison:

In terms of reinforcing efficacy, α-PHP has been shown to have a higher potency compared to related compounds such as α-PVP (alpha-pyrrolidinovalerophenone). This was evidenced by increased self-administration rates in animal models, suggesting a strong potential for abuse .

Case Studies

Recent case studies have documented instances of severe adverse effects associated with α-PHP use:

- Toxicological Analysis: In one case report from Japan, a heavy user exhibited serum concentrations of α-PHP at 175 ng/mL. The analysis revealed significant neurotoxic effects leading to acute health crises .

- Postmortem Findings: Another study reported a case of death attributed to α-PiHP (a structural analog of α-PHP), emphasizing the dangers associated with this class of substances. Autopsy findings correlated with toxicological data, confirming the lethal potential of these compounds .

Data Summary

| Parameter | α-PHP | Comparison (α-PVP) |

|---|---|---|

| Stimulant Effects | High | Moderate |

| Metabolites Identified | 19 phase I, 9 phase II | Fewer metabolites |

| Serum Concentration (ng/mL) | Up to 175 | Varies widely |

| Reinforcement Efficacy | Higher than α-PVP | Lower than α-PHP |

Propriétés

Numéro CAS |

13415-59-3 |

|---|---|

Formule moléculaire |

C16H23NO |

Poids moléculaire |

245.36 g/mol |

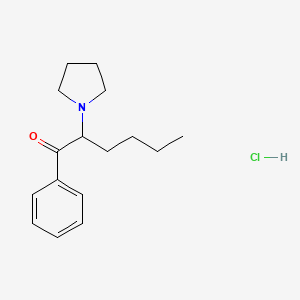

Nom IUPAC |

1-phenyl-2-pyrrolidin-1-ylhexan-1-one |

InChI |

InChI=1S/C16H23NO/c1-2-3-11-15(17-12-7-8-13-17)16(18)14-9-5-4-6-10-14/h4-6,9-10,15H,2-3,7-8,11-13H2,1H3 |

Clé InChI |

KYIJLDDXQWBNGX-UHFFFAOYSA-N |

SMILES |

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl |

SMILES canonique |

CCCCC(C(=O)C1=CC=CC=C1)N2CCCC2 |

Synonymes |

2-(1-pyrrolidinyl)-Hexanophenone; α-PHP |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is epitaxial growth, and how does it apply to long-chain molecules like palmitone?

A1: Epitaxial growth is a process where a crystalline material grows on the surface of another crystal, with the crystallographic orientation of the growing layer influenced by the underlying substrate []. In simpler terms, the molecules align themselves with the substrate's structure during deposition. In this study, long-chain molecules like palmitone were deposited onto substrates like potassium hydrogen phthalate (PHP) and potassium chloride (KCl). The research found that these molecules grow epitaxially within a specific temperature range, meaning their molecular chains align parallel to the substrate surface [].

Q2: How does temperature affect the epitaxial growth of these long-chain molecules?

A2: Temperature plays a critical role in epitaxial growth. The research demonstrates that epitaxial growth occurs within a specific temperature range, which varies depending on the molecule. For example, palmitone exhibits epitaxial growth between 25–50°C []. At higher temperatures, this ordered growth is disrupted, leading to a loss of the epitaxial relationship between the deposited molecules and the substrate [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.